molecular formula C15H21NO B15289694 3-Allyl-1-methyl-4-phenyl-4-piperidinol

3-Allyl-1-methyl-4-phenyl-4-piperidinol

Cat. No.: B15289694
M. Wt: 231.33 g/mol
InChI Key: FYFGTPYBZJGNFF-UHFFFAOYSA-N
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Description

3-Allyl-1-methyl-4-phenyl-4-piperidinol is a chemical compound with the molecular formula C18H25NO2. It is also known by other names such as 4-Piperidinol, 1-methyl-4-phenyl-3-(2-propenyl)-, propanoate (ester) and Alperidine This compound is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

The synthesis of 3-Allyl-1-methyl-4-phenyl-4-piperidinol involves several steps. One common method is the reaction of 1-methyl-4-phenylpiperidin-4-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Allyl-1-methyl-4-phenyl-4-piperidinol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Allyl-1-methyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

3-Allyl-1-methyl-4-phenyl-4-piperidinol can be compared with other similar compounds, such as:

These compounds share structural similarities and pharmacological effects but differ in their potency, duration of action, and specific applications.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-ol

InChI

InChI=1S/C15H21NO/c1-3-7-14-12-16(2)11-10-15(14,17)13-8-5-4-6-9-13/h3-6,8-9,14,17H,1,7,10-12H2,2H3

InChI Key

FYFGTPYBZJGNFF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC=C)(C2=CC=CC=C2)O

Origin of Product

United States

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